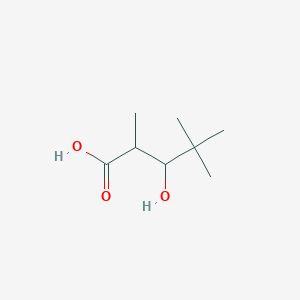

3-Hydroxy-2,4,4-trimethylpentanoic acid

CAS No.:

Cat. No.: VC17689594

Molecular Formula: C8H16O3

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H16O3 |

|---|---|

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 3-hydroxy-2,4,4-trimethylpentanoic acid |

| Standard InChI | InChI=1S/C8H16O3/c1-5(7(10)11)6(9)8(2,3)4/h5-6,9H,1-4H3,(H,10,11) |

| Standard InChI Key | SRACGGODXOHIBL-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C(C)(C)C)O)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 3-hydroxy-2,2,4-trimethylpentanoic acid is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. Its IUPAC name, 3-hydroxy-2,2,4-trimethylpentanoic acid, reflects the placement of functional groups:

-

A carboxylic acid group (-COOH) at position 1.

-

Two methyl (-CH₃) groups at position 2.

-

A hydroxyl (-OH) group at position 3.

-

A single methyl group at position 4.

The SMILES notation (CC(C)C(C(C)(C)C(=O)O)O) and InChI key (OJLBQZJKORZRDZ-UHFFFAOYSA-N) further clarify its stereochemistry and branching pattern.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common synthetic route involves the oxidation of 2,2,4-trimethylpentanol using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction proceeds via:

-

Esterification: Formation of ethyl 2,2,4-trimethylpentanoate.

-

Hydrolysis: Acid-catalyzed conversion to the free acid.

-

Hydroxylation: Introduction of the hydroxyl group at position 3 using hydroxylation reagents.

Purification typically employs column chromatography or recrystallization, with yields optimized to ~65–75% under controlled conditions.

Industrial Manufacturing

Scalable methods prioritize cost efficiency and sustainability:

-

Catalytic Hydrogenation: Hydrogenation of 2,2,4-trimethylpentanoic acid esters over palladium or nickel catalysts, followed by hydrolysis.

-

Biocatalytic Routes: Enzymatic hydroxylation using cytochrome P450 monooxygenases, achieving enantiomeric excess (>90%) for chiral variants.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

-

Oxidation: The hydroxyl group at position 3 undergoes oxidation to form 3-keto-2,2,4-trimethylpentanoic acid using KMnO₄ or CrO₃.

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid group to a primary alcohol, yielding 3-hydroxy-2,2,4-trimethylpentanol.

Substitution Reactions

-

Nucleophilic Substitution: The hydroxyl group reacts with acetyl chloride to form 3-acetoxy-2,2,4-trimethylpentanoic acid, a precursor for polymer synthesis.

-

Esterification: Reaction with methanol in the presence of H₂SO₄ produces methyl 3-hydroxy-2,2,4-trimethylpentanoate, used in fragrances.

Biological and Pharmacological Insights

Metabolic Pathways

In vitro studies suggest involvement in branched-chain amino acid metabolism, particularly leucine degradation. The compound’s high gastrointestinal absorption and blood-brain barrier permeability make it a candidate for neuropharmacological studies.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and cholesterol-lowering agents. Its chiral derivatives are critical in synthesizing enantiopure APIs (active pharmaceutical ingredients).

Polymer Chemistry

Reaction with diols produces polyesters with enhanced thermal stability, used in automotive coatings.

Analytical Characterization Techniques

Spectroscopic Methods

-

NMR (¹H/¹³C): Confirms methyl group integration and hydroxyl proton coupling patterns.

-

FT-IR: Identifies carboxyl (1700 cm⁻¹) and hydroxyl (3400 cm⁻¹) stretches.

Chromatographic Analysis

-

Chiral HPLC: Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC).

-

GC-MS: Quantifies volatile derivatives with electron ionization (EI) detection.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume